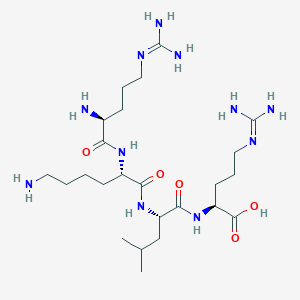
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethylphospholane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a central phosphorus atom bonded to three phospholane rings, each substituted with four methyl groups. Its distinct molecular architecture makes it a valuable ligand in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethylphospholane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted phospholane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phospholane compounds.
Applications De Recherche Scientifique
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) include other organophosphorus ligands such as:
1,1,1-Tris(diphenylphosphinomethyl)ethane: Known for its use in cross-coupling reactions.
1,2,3,4,5-Pentaphenyl-1-(di-tert-butylphosphino)ferrocene: Used in various palladium-catalyzed reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) lies in its specific substitution pattern and the resulting steric and electronic properties, which make it particularly effective in certain catalytic applications.
Propriétés
Numéro CAS |
190662-79-4 |
|---|---|
Formule moléculaire |
C24H48P4 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
tris(2,3,4,5-tetramethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C24H48P4/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h13-24H,1-12H3 |
Clé InChI |
VQPXZOIINOFUSU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(P(C1C)P(P2C(C(C(C2C)C)C)C)P3C(C(C(C3C)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
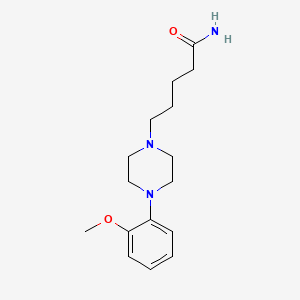
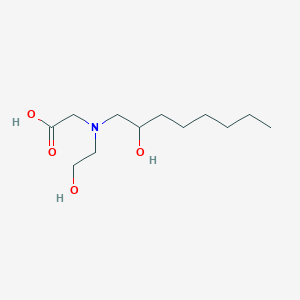
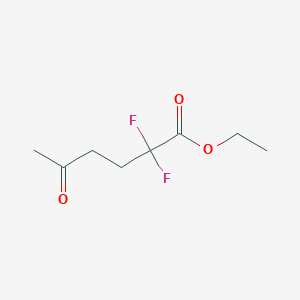
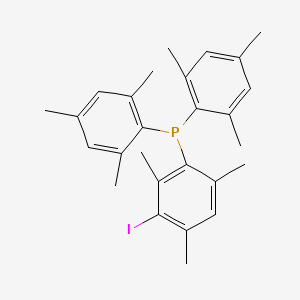
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
